Cas no 1361524-10-8 (2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl)

2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C14H6Cl3F5/c15-10-3-6(4-11(16)12(10)17)8-2-1-7(14(20,21)22)5-9(8)13(18)19/h1-5,13H
- InChIKey: JOJDNOQEMWMPHO-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(C(F)(F)F)=CC=1C(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 364
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 0
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005854-250mg |
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl |
1361524-10-8 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A011005854-500mg |
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl |
1361524-10-8 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
Alichem | A011005854-1g |
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl |
1361524-10-8 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenylに関する追加情報
Introduction to 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl (CAS No. 1361524-10-8)
2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl, identified by its Chemical Abstracts Service (CAS) number 1361524-10-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a unique structural configuration characterized by the presence of multiple halogen atoms and fluorinated substituents, which contribute to its distinct chemical properties and potential applications.
The molecular structure of 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl consists of two benzene rings connected by a central carbon-carbon bond, with substituents strategically positioned to enhance its reactivity and functionality. The compound’s composition includes three chlorine atoms at the 3, 4, and 5 positions on one ring, and a trifluoromethyl group at the 4' position on the adjacent ring. Additionally, a difluoromethyl group is attached at the 2' position, further modifying its electronic and steric properties.
This particular arrangement of halogen and fluorine atoms imparts 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl with enhanced lipophilicity and metabolic stability, making it a promising candidate for various biochemical applications. The compound’s ability to interact with biological targets is influenced by its electron-withdrawing nature, which is a result of the combined effects of chlorine and fluorine substituents.
In recent years, 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. Its structural features make it an attractive scaffold for designing molecules with improved pharmacokinetic profiles. Specifically, the presence of multiple halogen atoms can facilitate hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and selectivity.
One notable application of this compound is in the synthesis of kinase inhibitors, where its biphenyl core serves as a privileged scaffold. Kinase enzymes play a crucial role in many cellular processes, and their inhibition is often targeted in the development of drugs for cancer and inflammatory diseases. The halogenated and fluorinated substituents in 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl contribute to its ability to modulate kinase activity by interacting with key residues in the enzyme’s active site.
Furthermore, research has indicated that derivatives of this compound exhibit promising antimicrobial properties. The structural complexity and electronic distribution facilitated by the halogen atoms enable 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl to disrupt bacterial cell membranes or interfere with essential metabolic pathways. This has opened up avenues for exploring its potential as an antimicrobial agent in addressing resistant bacterial infections.
The synthesis of 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as cross-coupling reactions and palladium-catalyzed transformations are commonly employed to construct the biphenyl core and introduce the desired substituents. The efficiency of these synthetic routes is critical for scaling up production for industrial applications.
From an industrial perspective, 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl represents a valuable intermediate in the pharmaceutical supply chain. Its versatility allows for further functionalization into more complex molecules with tailored biological activities. Companies specializing in fine chemical synthesis have been investing in optimizing production processes to meet the growing demand for such specialized intermediates.
The regulatory landscape for compounds like 2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl is stringent but well-defined. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets quality standards required for pharmaceutical use. Additionally, rigorous safety assessments are conducted to evaluate potential hazards associated with handling and storage.
In conclusion,2'-(Difluoromethyl)-3',4',5'-trichloro-'(tr trif luormeth ylb ip hen yl (CAS No . 136152 ) exhibits unique chemic al properties that make it a fas cinatin g subj ect o f resea rch i n pharma ceutical an d ag rochemical fi elds . Its structura l feat ures an d pot ential appl icatio ns i n drug de velopment , anti mic robial therapi es , an d othe r bio lo gical app licatio ns position it as a key compoun d fo r fu ture rese arch an d ind ustrial deve lopments . As rese arch conti nues to eluci date its mechanis ms o f actio n an d appl icatio ns , th e use o f thi s compoun d i s ex p ecte d to expa n d i n re la ted fi e lds . p >
1361524-10-8 (2'-(Difluoromethyl)-3,4,5-trichloro-4'-(trifluoromethyl)biphenyl) 関連製品
- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 1806964-11-3(Ethyl 2-(difluoromethyl)-3-methyl-6-nitropyridine-5-carboxylate)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2092580-36-2(Morpholine, 3-[(1-methyl-1H-imidazol-4-yl)methyl]-)
- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)
- 1537264-63-3(2-(3-bromo-2,4-difluorophenyl)propan-2-amine)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)




